(S)-6-Fluoro-4-oxochroman-2-carboxylic acid
Description
Properties
CAS No. |
118803-69-3 |
|---|---|
Molecular Formula |
C10H7FO4 |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
(2S)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
BWXXHZKFLLLJQP-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Oxidation: The chroman ring is oxidized to introduce the oxo group at the 4-position. This can be done using oxidizing agents like PCC (Pyridinium chlorochromate).
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using Grignard reagents followed by acidic workup.
Industrial Production Methods
Industrial production of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Hydrogenation Reactions
The ketone group at position 4 undergoes catalytic hydrogenation to form secondary alcohols. This reaction is critical for modifying the compound’s bioactivity.
Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + H₂ (2.0 MPa) → (S)-6-Fluoro-4-hydroxychroman-2-carboxylic acid
| Reaction Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (wet, 50% moisture) |
| Solvent | Glacial acetic acid |
| Temperature | 70–80°C |
| Yield | 88.4% |
| Purity | 99.8% |
This reaction is conducted in a biphasic system (aqueous–toluene) under high-pressure hydrogenation. The Pd/C catalyst facilitates selective reduction of the ketone without affecting the carboxylic acid group .
Esterification
The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery applications.
Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + Methanol (H⁺) → Methyl (S)-6-Fluoro-4-oxochroman-2-carboxylate
| Reaction Parameter | Value |
|---|---|
| Catalyst | Sulfuric acid |
| Solvent | Methanol |
| Temperature | 25–30°C |
| Yield | 85% |
Esterification is reversible and often driven by excess alcohol. The methyl ester derivative is a key intermediate in enzymatic resolution processes .
Enzymatic Hydrolysis
Enantioselective hydrolysis of ester derivatives enables the production of optically pure (S)- and (R)-enantiomers.
Example Reaction
Racemic Methyl 6-Fluoro-chroman-2-carboxylate + H₂O → (S)-6-Fluoro-4-oxochroman-2-carboxylic acid + (R)-Methyl ester
| Reaction Parameter | Value |
|---|---|
| Enzyme | EstS (Geobacillus thermocatenulatus) |
| Solvent System | Aqueous–toluene biphasic |
| Temperature | 40°C |
| Enantiomeric Excess (ee) | >99% (S)-isomer |
This method replaces traditional chemical resolution, achieving higher yields (93.5% total mole yield) and reduced environmental impact .
Amidation
The carboxylic acid reacts with amines to form amides, a common step in prodrug synthesis.
Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + NH₃ → (S)-6-Fluoro-4-oxochroman-2-carboxamide
| Reaction Parameter | Value |
|---|---|
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → Room temperature |
| Yield | 75–80% |
Amidation enhances metabolic stability in vivo, making derivatives suitable for prolonged therapeutic effects.
Nucleophilic Addition to Ketone
The 4-oxo group participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols.
Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + CH₃MgBr → (S)-6-Fluoro-4-(hydroxyethyl)chroman-2-carboxylic acid
| Reaction Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | −78°C → Room temperature |
| Workup | Acidic (HCl) |
| Yield | 65–70% |
This reaction introduces alkyl chains, modulating the compound’s solubility and target affinity.
Decarboxylation
Under high temperatures or basic conditions, the carboxylic acid group undergoes decarboxylation to form CO₂ and a hydrocarbon derivative.
Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid → 6-Fluoro-4-oxochroman + CO₂
| Reaction Parameter | Value |
|---|---|
| Catalyst | Cu/Quinoline |
| Temperature | 200–220°C |
| Yield | 50–55% |
Decarboxylation is less common in pharmaceutical synthesis due to structural instability but is utilized in niche industrial processes.
Crystallization and Stability
The compound exhibits high crystallinity, with hydrogen bonds (O–H⋯O) and C–H⋯π interactions stabilizing its structure.
| Crystal Property | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.347 Å, b = 12.748 Å, c = 12.785 Å |
| Hydrogen Bond Length (O–H⋯O) | 1.84 Å |
Crystallographic studies confirm the envelope conformation of the dihydropyranone ring, critical for its interactions in biological systems .
Scientific Research Applications
Pharmaceutical Applications
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting metabolic disorders and cardiovascular diseases.
Synthesis of Fidarestat
One of the most notable applications of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid is its role in synthesizing Fidarestat, a drug that inhibits aldose reductase. This enzyme is implicated in diabetic complications, making Fidarestat a critical therapeutic agent for managing diabetes-related conditions . The compound's optically active form is essential for achieving the desired biological activity.
Cardiovascular Drugs
The chroman structural unit, which includes (S)-6-Fluoro-4-oxochroman-2-carboxylic acid, is prevalent in various cardiovascular medications. These drugs often target hypertension and heart failure, showcasing the compound's potential in treating serious health conditions .
Synthesis Methodologies
The preparation of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid can be achieved through several synthetic routes, each offering different advantages in terms of yield and environmental impact.
Chemical Resolution
Traditionally, (S)-6-Fluoro-4-oxochroman-2-carboxylic acid has been produced via chemical resolution methods. However, these methods often result in low yields and significant waste products .
Enzymatic Resolution
Recent advancements have introduced enzymatic resolution methods using esterases from Geobacillus thermocatenulatus. This approach allows for high enantiomeric excess (ee) values (>99% for (S)-configuration) and significantly reduces environmental impact compared to traditional methods . The sequential biphasic batch resolution technique further enhances productivity by allowing continuous substrate addition while maintaining high purity levels.
Case Study on Enzymatic Resolution
A study demonstrated the efficacy of using two esterases for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. This method yielded (S)- and (R)-6-fluoro-chroman-2-carboxylic acids with high ee values within a short time frame, showcasing the potential for industrial application .
| Enzyme | Configuration | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| EstS | (S) | >99 | 93.5 |
| EstR | (R) | 95–96 | 93.5 |
Synthesis Method Comparison
A comparative analysis of traditional and enzymatic synthesis methods reveals significant differences in yield and environmental impact:
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional Chemical | Low | High |
| Enzymatic Resolution | High | Low |
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as NADPH oxidase.
Pathways Involved: The compound modulates oxidative stress by inhibiting the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.
Key Observations :
- The 4-oxo group in the title compound enhances electrophilicity, facilitating nucleophilic reactions during Fidarestat synthesis .
- Fluorine at C6 improves binding via hydrophobic interactions and electron-withdrawing effects, critical for enzyme inhibition .
- Enantiomeric purity is essential: The (S)-configuration aligns with Fidarestat’s pharmacophore, whereas the (R)-form is inactive .
Pharmacological Activity
- Fidarestat Precursor: The title compound’s fluorine and oxo groups are indispensable for Fidarestat’s IC₅₀ of 35 nM against aldose reductase, surpassing non-fluorinated or non-ketonic analogues .
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (CAS 53188-07-1): Lacks fluorine and ketone, rendering it ineffective in enzyme inhibition despite antioxidant properties .
Physicochemical Properties
| Property | (S)-6-Fluoro-4-oxochroman-2-carboxylic Acid | 6-Bromo-4-oxochroman-2-carboxylic Acid | 6-Fluorochroman-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.16 | 279.07 | 196.16 |
| Melting Point (°C) | 176 (dec.) | Not reported | Not reported |
| LogP | 1.24 | ~2.1 (estimated) | 1.02 |
| PSA (Ų) | 63.6 | 63.6 | 57.5 |
Notes:
- Polar Surface Area (PSA) differences influence solubility and bioavailability.
Biological Activity
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of diabetes treatment and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of (S)-6-Fluoro-4-oxochroman-2-carboxylic Acid
Chemical Properties:
- Molecular Formula: C10H7FO4
- CAS Number: 118803-69-3
- IUPAC Name: (S)-6-Fluoro-4-oxochroman-2-carboxylic acid
This compound is structurally related to other chroman derivatives and has been studied for its role as an intermediate in synthesizing various biologically active compounds, including Fidarestat, which is known for its aldose reductase inhibition.
Biological Activities
-
Aldose Reductase Inhibition:
- (S)-6-Fluoro-4-oxochroman-2-carboxylic acid has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help mitigate the effects of hyperglycemia by preventing the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in tissues affected by diabetes .
-
Anticancer Properties:
- The compound exhibits promising anticancer activity. Research indicates that the presence of a fluoro substituent enhances the antiproliferative potential against various cancer cell lines. For instance, derivatives with similar structures have shown significant activity against vascular endothelial growth factor (VEGF) induced tube formation, which is crucial for tumor growth and metastasis .
- Antioxidant Activity:
The mechanism through which (S)-6-fluoro-4-oxochroman-2-carboxylic acid exerts its biological effects includes:
- Enzyme Inhibition: By inhibiting aldose reductase, it reduces the accumulation of sorbitol in cells, thereby alleviating osmotic stress.
- Redox Cycling: Similar to other naphthoquinones, this compound may undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of (S)-6-fluoro-4-oxochroman-2-carboxylic acid is closely linked to its structural features:
- The fluorine atom enhances lipophilicity and electron-withdrawing properties, which are critical for increasing potency against biological targets.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and potency |
| Hydroxyl group | Enhances antioxidant properties |
Case Study 1: Aldose Reductase Inhibition
In a study focused on synthesizing Fidarestat, (S)-6-fluoro-4-oxochroman-2-carboxylic acid was shown to effectively inhibit aldose reductase with a strong binding affinity. The study detailed the synthesis pathway and characterized the compound's crystal structure, confirming its potential as a therapeutic agent for diabetic complications .
Case Study 2: Anticancer Activity
Research investigating various coumarin derivatives found that compounds structurally related to (S)-6-fluoro-4-oxochroman-2-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the chroman ring system in enhancing antitumor activity and suggested further exploration into fluorinated derivatives for improved efficacy .
Q & A
Q. What are the established synthetic routes for (S)-6-Fluoro-4-oxochroman-2-carboxylic acid, and what are their key intermediates?
The synthesis typically involves oxidation of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by hydrolysis and crystallization. Key intermediates include the dihydroxyethyl precursor, with the final step yielding an 83% crystallized product via acidification and extraction . Alternative routes described in patents involve stereoselective reduction or enzymatic resolution to achieve the (S)-enantiomer .
Q. How does the crystal structure of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid influence its reactivity and intermolecular interactions?
The dihydropyranone ring adopts an envelope conformation, with the asymmetric carbon in the flap position. Hydrogen bonds (O—H⋯O) and C—H⋯π interactions stabilize zigzag chains along the [100] crystallographic axis, which may affect solubility and packing in solid-state reactions .
Q. What analytical techniques are critical for confirming enantiomeric purity and structural integrity?
Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation, with refinement parameters such as and ensuring accuracy . Chiral HPLC or polarimetry should supplement XRD to verify enantiomeric excess, especially when synthesizing intermediates for pharmaceuticals like Fidarestat .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., racemization or fluorinated byproducts)?
Key variables include:
- Solvent choice : Anhydrous benzene minimizes hydrolysis side reactions during oxidation .
- Temperature control : Maintaining 323–333 K during hydrolysis prevents thermal degradation .
- Catalyst screening : Patents suggest exploring alternative oxidizing agents (e.g., TEMPO/oxone systems) to replace lead tetraacetate for greener synthesis .
Q. How should researchers resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR or IR)?
- Validation protocols : Cross-check computed spectra (DFT or molecular dynamics) with experimental data under standardized conditions (e.g., solvent, temperature).
- Error analysis : Account for crystal packing effects (e.g., hydrogen bonding in XRD) that may deviate from gas-phase computational models .
Q. What is the mechanistic role of the fluorine substituent in modulating bioactivity, particularly in aldose reductase inhibition?
The 6-fluoro group enhances electron-withdrawing effects, stabilizing the enolate intermediate during enzyme binding. This increases affinity for aldose reductase’s active site, as demonstrated in Fidarestat’s preclinical studies .
Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?
- Docking studies : Use the crystal structure (PDB-derived coordinates) to model interactions with aldose reductase (PDB: 1AH3).
- QSAR analysis : Correlate substituent effects (e.g., fluorine position, carboxylic acid pKa) with inhibition constants () .
Q. What experimental conditions destabilize (S)-6-Fluoro-4-oxochroman-2-carboxylic acid, and how can stability be monitored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
